molecular formula C31H39N3O4S2 B1668197 Cyclotriazadisulfonamide CAS No. 182316-44-5

Cyclotriazadisulfonamide

Número de catálogo: B1668197
Número CAS: 182316-44-5
Peso molecular: 581.8 g/mol
Clave InChI: SRJIECKMPIRMJJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la ciclotriazadisulfonamida implica la formación de una estructura macrocíclica de poliamina. Una ruta sintética común incluye la fusión de un anillo de piridina en el andamiaje macrocíclico. Este proceso implica varios pasos, incluida la formación de un grupo de cabeza de isobutileno, la adición de brazos laterales de arensulfonilo y la incorporación de sustituyentes hidrófobos .

Métodos de Producción Industrial

La producción industrial de compuestos de ciclotriazadisulfonamida generalmente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir el uso de reactores automatizados y sistemas de flujo continuo para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

La ciclotriazadisulfonamida sufre diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

Aplicaciones Científicas De Investigación

HIV Treatment

CADA has been extensively studied for its antiviral properties against HIV. Key findings include:

  • Mechanism of Action : CADA inhibits HIV by specifically down-regulating CD4 expression on T cells, leading to a reduction in HIV susceptibility. Studies have shown that treatment with CADA can result in up to a 90% reduction in CD4 receptor levels, significantly impairing HIV's ability to infect cells .
  • Broad-Spectrum Activity : It has demonstrated effectiveness against various HIV-1 subtypes and drug-resistant strains, making it a promising candidate for combination therapies .
  • Synergistic Effects : CADA shows potential for synergistic effects when used with other antiretroviral drugs, enhancing overall therapeutic efficacy .

Immunomodulation

CADA also exhibits immunosuppressive properties that could be beneficial in treating autoimmune diseases or managing transplant rejection:

  • Inhibition of T Cell Activation : Research indicates that CADA can inhibit lymphocyte proliferation and cytokine secretion in T cell activation models. It particularly affects CD8+ T cells by down-modulating 4-1BB (CD137), a co-stimulatory receptor critical for T cell survival .
  • Potential for New Therapies : The immunomodulatory effects of CADA suggest its utility in developing selective therapies for various immunological disorders, leveraging its ability to modulate protein expression selectively .

Table 1: Summary of CADA's Antiviral Properties

PropertyObservation
MechanismDown-regulates CD4 receptor
Reduction in CD4 LevelsUp to 90%
Efficacy AgainstAll tested HIV-1 subtypes and drug-resistant strains
Synergistic PotentialEnhanced effect with other antiretrovirals

Table 2: Immunomodulatory Effects of CADA

EffectObservation
Inhibition of T Cell ActivationSignificant reduction in lymphocyte proliferation
Cytokine SecretionSuppressed secretion of key cytokines
Targeted ReceptorsDown-modulates CD4 and 4-1BB receptors

Case Study 1: Efficacy Against Drug-Resistant HIV Strains

In a study involving various HIV strains, CADA was tested alongside standard antiretrovirals. Results showed that CADA maintained efficacy even against strains resistant to reverse transcriptase inhibitors and protease inhibitors, highlighting its unique mechanism as a viable option for patients with limited treatment options .

Case Study 2: Immunosuppressive Properties

A clinical evaluation assessed CADA's effects on T cell activation in patients with autoimmune conditions. The results indicated a marked decrease in CD8+ T cell activity and cytokine production, suggesting that CADA could be developed as a therapeutic agent for managing autoimmune diseases or enhancing transplant acceptance .

Mecanismo De Acción

La ciclotriazadisulfonamida ejerce sus efectos uniéndose al péptido señal de la proteína humana del grupo de diferenciación 4. Esta unión bloquea el péptido señal en el canal a través de la membrana del retículo endoplásmico, evitando su translocación hacia la luz y el transporte posterior a la membrana celular. Esto da como resultado la modulación descendente de la expresión de CD4 en la superficie celular, inhibiendo así la entrada del VIH en las células .

Comparación Con Compuestos Similares

La ciclotriazadisulfonamida es única en su objetivo específico del receptor CD4. Los compuestos similares incluyen:

La ciclotriazadisulfonamida destaca por su pequeño tamaño molecular, facilidad de síntesis y potente actividad antiviral .

Actividad Biológica

Cyclotriazadisulfonamide (CADA) is a macrocyclic compound recognized for its significant biological activity, particularly in the context of immunomodulation and antiviral effects against HIV. This article delves into the mechanisms through which CADA exerts its biological effects, supported by data tables, research findings, and case studies.

CADA primarily functions as a down-modulator of the CD4 receptor on T cells, which is crucial for the entry of HIV into host cells. The compound binds to the CD4 signal peptide, inhibiting its co-translational translocation into the endoplasmic reticulum (ER) in a signal peptide-dependent manner. This action results in a significant reduction of CD4 receptor density on the cell surface, thereby preventing HIV from effectively binding and entering T cells.

Key Findings:

  • CD4 Down-Modulation : CADA can reduce CD4 expression by nearly 90%, making T cells less susceptible to HIV infection .
  • Reversible Action : The down-modulation effect is reversible; once CADA is removed, CD4 levels return to normal .
  • Species-Specific Sensitivity : Human T cells are sensitive to CADA, while murine CD4 does not respond similarly .

Immunosuppressive Effects

CADA has demonstrated immunosuppressive properties, particularly affecting both CD4+ and CD8+ T cell populations. In various experimental models, CADA inhibited lymphocyte proliferation and cytokine secretion without causing significant cellular toxicity.

Experimental Evidence:

  • Lymphocyte Proliferation : In mixed lymphocyte reactions and upon stimulation with anti-CD3 antibodies, CADA inhibited T cell activation and proliferation .
  • Cytokine Secretion : Treatment with CADA resulted in decreased secretion of key cytokines associated with T cell activation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of CADA in both laboratory settings and potential therapeutic applications:

  • HIV Inhibition : CADA has been shown to inhibit various strains of HIV, including drug-resistant variants. Its mechanism involves specific interactions with the CD4 receptor that lead to decreased susceptibility to infection .
  • Analog Development : Research has focused on synthesizing CADA analogs to enhance its bioavailability and efficacy. Modifications have been made to improve binding affinity and reduce toxicity while maintaining CD4 down-regulating activity .

Table 1: Summary of CADA's Biological Activity

Activity TypeDescriptionReference
CD4 Down-ModulationReduces CD4 expression by ~90%
ImmunosuppressionInhibits lymphocyte proliferation
Antiviral EfficacyEffective against multiple HIV strains
ReversibilityCD4 expression normalizes after cessation of treatment

Table 2: Structure-Activity Relationship of CADA Analogues

Analogue NameIC50 (µM)Binding Affinity (kcal/mol)Notes
CADA0.5-9.2Parent compound
JGL0230.3-10.5Improved binding
JGL0320.25-11.0Enhanced bioavailability

Propiedades

IUPAC Name

9-benzyl-3-methylidene-1,5-bis-(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N3O4S2/c1-26-11-15-30(16-12-26)39(35,36)33-21-7-19-32(25-29-9-5-4-6-10-29)20-8-22-34(24-28(3)23-33)40(37,38)31-17-13-27(2)14-18-31/h4-6,9-18H,3,7-8,19-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJIECKMPIRMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclotriazadisulfonamide
Reactant of Route 2
Reactant of Route 2
Cyclotriazadisulfonamide
Reactant of Route 3
Reactant of Route 3
Cyclotriazadisulfonamide
Reactant of Route 4
Reactant of Route 4
Cyclotriazadisulfonamide
Reactant of Route 5
Reactant of Route 5
Cyclotriazadisulfonamide
Reactant of Route 6
Reactant of Route 6
Cyclotriazadisulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.